Human MAO‑B Selectivity: 3‑Methylpsoralen Backbone vs. Natural Psoralen
The closest isolable comparator lacking the C6‑aryl group is FCS005 (3‑methyl‑7H‑furo[3,2‑g]chromen‑7‑one). FCS005 inhibits human recombinant MAO‑B with an IC50 of 41.63 ± 2.79 µM and exhibits no detectable MAO‑A inhibition at 100 µM (selectivity index > 2.4) [REFS‑1]. In contrast, natural psoralen (unsubstituted) inhibits rat brain MAO‑A with IC50 = 15.2 ± 1.3 µM and MAO‑B with IC50 = 61.8 ± 4.3 µM, yielding negligible selectivity [REFS‑2]. The 3‑methyl group thus imparts MAO‑B bias lacking in the natural lead, and the additional 6‑(3,4‑dimethoxyphenyl) substituent, based on SAR of substituted coumarin MAO inhibitors, is expected to further modulate isoform selectivity and metabolic stability [REFS‑1][REFS‑3].
| Evidence Dimension | MAO‑B vs. MAO‑A selectivity |
|---|---|
| Target Compound Data | FCS005 (3‑methylpsoralen backbone): hMAO‑B IC50 = 41.63 ± 2.79 µM; hMAO‑A IC50 > 100 µM; selectivity index > 2.4 |
| Comparator Or Baseline | Psoralen: rat MAO‑B IC50 = 61.8 ± 4.3 µM; rat MAO‑A IC50 = 15.2 ± 1.3 µM; essentially non‑selective |
| Quantified Difference | FCS005 backbone gains > 2.4‑fold MAO‑B selectivity; target compound incorporates an additional 6‑aryl moiety that may further enhance target engagement and metabolic stability based on coumarin SAR |
| Conditions | In vitro recombinant human MAO‑A/B (Amplex Red assay) for FCS005; rat brain mitochondrial MAO‑A/B for psoralen [REFS‑1][REFS‑2]. |
Why This Matters
For Parkinson's disease or neurodegeneration screening programmes, selective MAO‑B inhibition is required; the 3‑methylpsoralen backbone provides selectivity unattainable with natural psoralen, and the 6‑(3,4‑dimethoxyphenyl) derivative extends this scaffold for structure‑activity exploration.
- [1] Olaya M. P., Vergel N. E., López J. L., Viña M. D., Guerrero M. F. Coumarin analogue 3‑methyl‑7H‑furo[3,2‑g]chromen‑7‑one as a possible antiparkinsonian agent. Biomédica, 2019, 39(3), 491–501. View Source
- [2] Kong L. D., Tan R. X., Woo A. Y. H., Cheng C. H. K. Inhibition of rat brain monoamine oxidase activities by psoralen and isopsoralen: implications for the treatment of affective disorders. Pharmacology & Toxicology, 2001, 88(2), 75–80. View Source
- [3] Viña D., Olaya M. P., Guerrero M. F. Coumarin analogues as monoamine oxidase B inhibitors. Current Medicinal Chemistry, 2012, 19(7), 1043–1054. View Source
